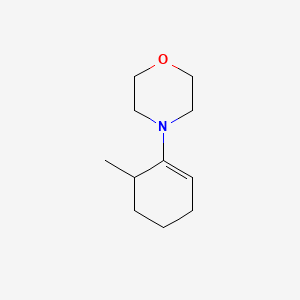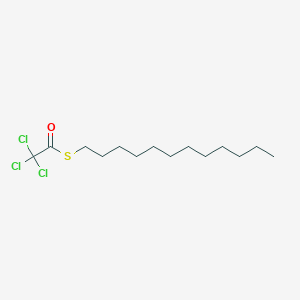
s-Dodecyl trichloroethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Dodecyl trichloroethanethioate: is an organic compound that belongs to the class of trichloroethanethioates It is characterized by the presence of a dodecyl group attached to a trichloroethanethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of s-Dodecyl trichloroethanethioate typically involves the reaction of dodecyl mercaptan with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: s-Dodecyl trichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trichloroethanethioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.
Substitution: Nucleophiles such as amines or thiols; conditions: solvent (e.g., ethanol), room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
s-Dodecyl trichloroethanethioate has several scientific research applications, including:
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, to study their structure and function.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and other functional materials.
Wirkmechanismus
The mechanism of action of s-Dodecyl trichloroethanethioate involves its interaction with nucleophiles, leading to the formation of various derivatives. The trichloroethanethioate group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
- s-Dodecyl ethanethioate
- s-Dodecyl trithiocarbonate
- s-Dodecyl thiocyanate
Comparison: s-Dodecyl trichloroethanethioate is unique due to the presence of the trichloroethanethioate group, which imparts distinct reactivity compared to other similar compounds. For example, s-Dodecyl ethanethioate lacks the trichloromethyl group, resulting in different chemical properties and reactivity. Similarly, s-Dodecyl trithiocarbonate and s-Dodecyl thiocyanate have different functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
6310-35-6 |
|---|---|
Molekularformel |
C14H25Cl3OS |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
S-dodecyl 2,2,2-trichloroethanethioate |
InChI |
InChI=1S/C14H25Cl3OS/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |
InChI-Schlüssel |
IJNAGZDQPXMIEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
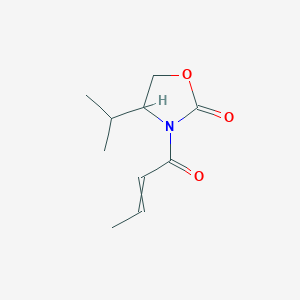
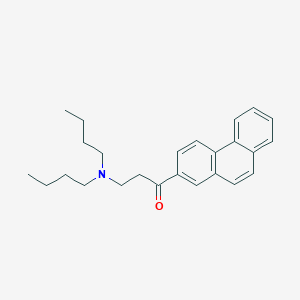
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

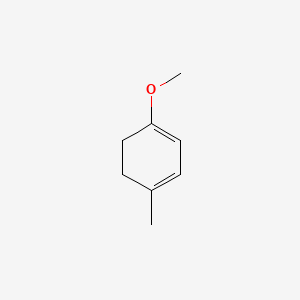
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
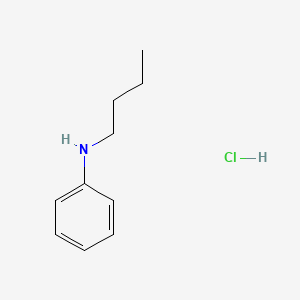
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)

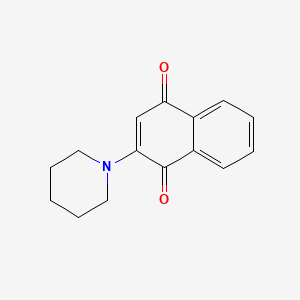

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
